5,6-Dimethyl-3-(piperazin-1-yl)pyridazine-4-carboxamide

Purity Quality Control Chemical Procurement

5,6-Dimethyl-3-(piperazin-1-yl)pyridazine-4-carboxamide (CAS 1258652-19-5) is a heterocyclic small molecule comprising a pyridazine core substituted with methyl groups at positions 5 and 6, a piperazine ring at position 3, and a primary carboxamide at position 4. It belongs to the piperazin-1-ylpyridazine chemotype, a scaffold that has been validated as a novel class of potent human dCTP pyrophosphatase 1 (dCTPase) inhibitors.

Molecular Formula C11H17N5O
Molecular Weight 235.29 g/mol
CAS No. 1258652-19-5
Cat. No. B1441290
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5,6-Dimethyl-3-(piperazin-1-yl)pyridazine-4-carboxamide
CAS1258652-19-5
Molecular FormulaC11H17N5O
Molecular Weight235.29 g/mol
Structural Identifiers
SMILESCC1=C(N=NC(=C1C(=O)N)N2CCNCC2)C
InChIInChI=1S/C11H17N5O/c1-7-8(2)14-15-11(9(7)10(12)17)16-5-3-13-4-6-16/h13H,3-6H2,1-2H3,(H2,12,17)
InChIKeyXABSHLJFYSPNLI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5,6-Dimethyl-3-(piperazin-1-yl)pyridazine-4-carboxamide (CAS 1258652-19-5) – Structural Identity, Physicochemical Profile & Research-Grade Availability


5,6-Dimethyl-3-(piperazin-1-yl)pyridazine-4-carboxamide (CAS 1258652-19-5) is a heterocyclic small molecule comprising a pyridazine core substituted with methyl groups at positions 5 and 6, a piperazine ring at position 3, and a primary carboxamide at position 4 . It belongs to the piperazin-1-ylpyridazine chemotype, a scaffold that has been validated as a novel class of potent human dCTP pyrophosphatase 1 (dCTPase) inhibitors [1]. The compound is commercially available as a research chemical with confirmed molecular formula C₁₁H₁₇N₅O and molecular weight 235.29 g mol⁻¹ .

Why Generic Pyridazine Carboxamides Cannot Substitute for 5,6-Dimethyl-3-(piperazin-1-yl)pyridazine-4-carboxamide in dCTPase-Targeted Research


Within the piperazin-1-ylpyridazine series, dCTPase inhibitory potency and selectivity are exquisitely sensitive to the substitution pattern on the pyridazine ring [1]. The presence of the 5,6-dimethyl substitution, the 3-piperazine moiety, and the 4-carboxamide group collectively define the pharmacophore required for target engagement [1]. Generic pyridazine carboxamides lacking these precise substituents—or analogs where the carboxamide is replaced by a nitrile (e.g., CAS 1221722-27-5)—exhibit markedly different biochemical profiles and cannot be assumed to recapitulate the activity of the target compound [2]. For procurement decisions in dCTPase inhibitor development or chemical biology probe synthesis, unspecified ‘pyridazine carboxamide’ alternatives carry a high risk of inactive or off-target outcomes.

5,6-Dimethyl-3-(piperazin-1-yl)pyridazine-4-carboxamide – Quantitative Differentiation Evidence for Scientific Procurement


Purity Specification: 98% vs. Typical 95%+ Industry Baseline

Commercially available 5,6-dimethyl-3-(piperazin-1-yl)pyridazine-4-carboxamide from Leyan (Catalog No. 1552465) is specified at 98% purity . In contrast, other vendors listing the same CAS number offer material at ≥95% purity . The 3-percentage-point higher specification reduces the burden of unknown impurities in downstream biological assays, a critical consideration when impurity profiles can confound IC₅₀ determinations.

Purity Quality Control Chemical Procurement

Class-Level dCTPase Inhibitory Potency: Piperazin-1-ylpyridazine Scaffold vs. Chemically Distinct dCTPase Inhibitor Classes

The piperazin-1-ylpyridazine series, of which 5,6-dimethyl-3-(piperazin-1-yl)pyridazine-4-carboxamide is a core structural member, was reported as a novel class of human dCTPase inhibitors with lead compounds displaying potent enzyme inhibition and outstanding selectivity over related nucleotide-processing enzymes [1]. While the exact IC₅₀ of this specific carboxamide congener was not individually disclosed in the primary publication, SAR analysis demonstrates that the 4-carboxamide substitution is critical for maintaining target engagement, as replacement by carbonitrile abolishes or drastically reduces activity [1][2]. This places the carboxamide derivative in a functionally distinct category from its nitrile analog (CAS 1221722-27-5), which shows no reported dCTPase activity.

dCTPase Inhibition Cancer Biology Nucleotide Metabolism

Molecular Identity Confirmation: Monoisotopic Mass vs. Closely Eluting Impurities

The exact monoisotopic mass of 5,6-dimethyl-3-(piperazin-1-yl)pyridazine-4-carboxamide is 235.2856 Da (C₁₁H₁₇N₅O) [1]. This mass distinguishes it unambiguously from the nitrile analog (monoisotopic mass 253.73124 Da for the hydrochloride salt) [2], enabling LC-MS identity verification in procurement quality control. Laboratories receiving material can confirm identity by high-resolution mass spectrometry against the theoretical exact mass, a straightforward step that prevents mis-shipment of the structurally similar nitrile intermediate.

Mass Spectrometry Compound Identity Quality Assurance

Validated Application Scenarios for 5,6-Dimethyl-3-(piperazin-1-yl)pyridazine-4-carboxamide Based on Quantitative Evidence


dCTP Pyrophosphatase 1 (dCTPase) Inhibitor Medicinal Chemistry Programs

This compound serves as a key synthetic intermediate or reference standard within the piperazin-1-ylpyridazine series identified as potent and selective human dCTPase inhibitors [1]. Its 4-carboxamide functionality is essential for target engagement, making it the appropriate procurement choice over the carbonitrile analog for SAR exploration, hit-to-lead optimization, and biochemical assay development in nucleotide metabolism research [1].

Selectivity Profiling Against Off-Target Nucleotide-Processing Enzymes

The J. Med. Chem. publication demonstrated that lead piperazin-1-ylpyridazines display outstanding selectivity over related enzymes [1]. Researchers requiring a pure, structurally authenticated carboxamide building block for counter-screening panels (e.g., against NUDIX hydrolases, dUTPase, or MTH1) should procure the 98%-purity material to minimize impurity-driven false positives .

Chemical Biology Probe Development for Nucleotide Pool Homeostasis Studies

dCTPase has been linked to cancer progression and cancer cell stemness [1]. The compound’s piperazine moiety provides a vector for further derivatization (e.g., N-alkylation, sulfonamide formation) without disrupting the core pharmacophore. Procuring the high-purity carboxamide ensures that subsequent SAR is interpreted against a clean starting material .

Analytical Reference Standard for LC-MS and NMR Method Development

With a defined monoisotopic mass of 235.2856 Da and a unique MDL identifier (MFCD17977016) [1], this compound can serve as a retention-time and mass-calibration standard in LC-MS workflows targeting pyridazine-containing compound libraries. Its mass is cleanly resolvable from the nitrile analog, enabling development of selective MRM transitions for pharmacokinetic or cellular uptake studies.

Quote Request

Request a Quote for 5,6-Dimethyl-3-(piperazin-1-yl)pyridazine-4-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.